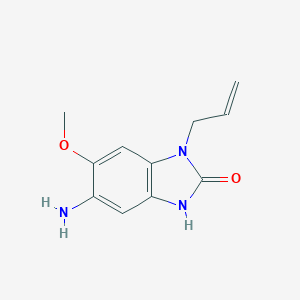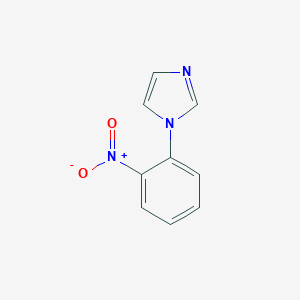![molecular formula C19H22N3O3+ B493109 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493109.png)
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzimidazole with a suitable phenol derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives.
科学研究应用
Chemistry
In chemistry, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
相似化合物的比较
Similar Compounds
- [3-[(1,3-dimethylbenzimidazol-2-yl)methoxy]phenyl] N,N-dimethylcarbamate
- [3-[(1,3-dimethylbenzimidazol-4-yl)methoxy]phenyl] N,N-dimethylcarbamate
- [3-[(1,3-dimethylbenzimidazol-5-yl)methoxy]phenyl] N,N-dimethylcarbamate
Uniqueness
Compared to similar compounds, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate exhibits unique properties due to the specific positioning of the benzimidazole ring and the carbamate group. This unique structure contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C19H22N3O3+ |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
[3-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-9-7-8-14(12-15)24-13-18-21(3)16-10-5-6-11-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1 |
InChI 键 |
JBRPFVIFLOTNGV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493026.png)



![3-Methyl-2-phenylimidazo[1,2-a]quinolin-3-ium](/img/structure/B493032.png)
![1-Methyl-2-phenylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493033.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493034.png)
![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)
![1-Allyl-2-(4-formylphenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493037.png)
![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)
![1-Methyl-2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493046.png)
![6-Cyano-2-(4-cyanophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493048.png)
![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)
![6-[4-(Acetylamino)phenyl]-7-methylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B493050.png)
